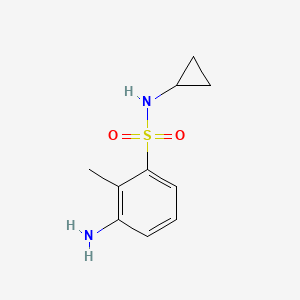
2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid
Overview
Description
“2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid” is a compound that has a molecular weight of 212.27 . It is also known by its IUPAC name "2-(1-piperidinyl)-1,3-thiazole-4-carboxylic acid" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C9H12N2O2S/c12-8(13)7-6-14-9(10-7)11-4-2-1-3-5-11/h6H,1-5H2,(H,12,13)" . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.Scientific Research Applications
Synthesis and Chemical Properties
2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid and its derivatives have been explored in various chemical syntheses and biological studies. For example, derivatives of piperidine substituted benzothiazole were synthesized, demonstrating applications in the development of novel compounds with potential antibacterial and antifungal activities. The synthesis involved reactions with ethyl 2-aminobenzo[d]thiazole-6-carboxylate and piperidine, leading to compounds that showed significant biological activities (Shafi, Rajesh, & Senthilkumar, 2021).
Biological Applications
The synthesis of new piperidine substituted benzothiazole derivatives reveals their biological relevance, with certain compounds exhibiting good antibacterial and antifungal properties. This suggests their potential use in developing new antimicrobial agents (Shafi, Rajesh, & Senthilkumar, 2021).
Antimicrobial Activity
Further research into pyridine derivatives, including those related to 2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid, has demonstrated variable and modest activity against bacteria and fungi, indicating the potential for these compounds in antimicrobial treatments (Patel, Agravat, & Shaikh, 2011).
Anticancer Potential
Some derivatives, such as those incorporating the piperidinyl moiety into 1,3,4-oxadiazole hybrids, were evaluated for their anticancer properties. These studies found certain compounds to have low IC50 values, suggesting strong anticancer activity compared to reference drugs, highlighting their potential as anticancer agents (Rehman et al., 2018).
Protease Inhibition
Compounds containing the piperidinyl moiety have also been identified as potent protease inhibitors, showing significant inhibitory activity against enzymes like factor Xa and thrombin, with IC50 values as low as 0.048 microM. This suggests their potential application in therapeutic areas where protease inhibition is beneficial (Adang et al., 1999).
properties
IUPAC Name |
2-piperidin-1-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c12-8(13)7-6-10-9(14-7)11-4-2-1-3-5-11/h6H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYHGZWZWANYAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652779 | |
| Record name | 2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid | |
CAS RN |
180403-13-8 | |
| Record name | 2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



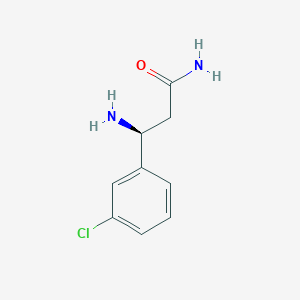
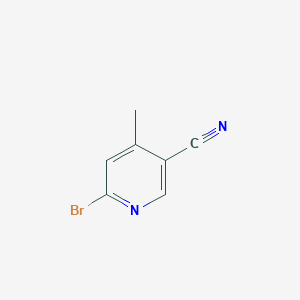

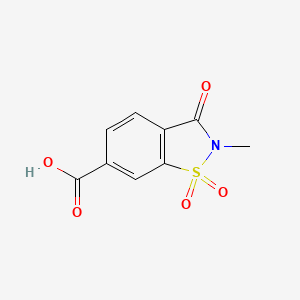



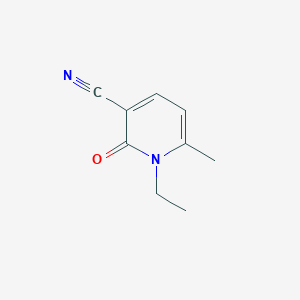



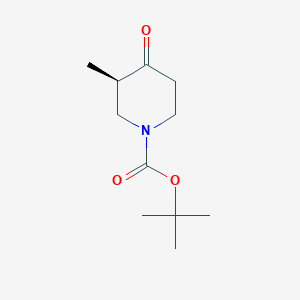
![5-bromo-N-[2-(pyridin-2-yl)ethyl]pyridin-2-amine](/img/structure/B1517292.png)
